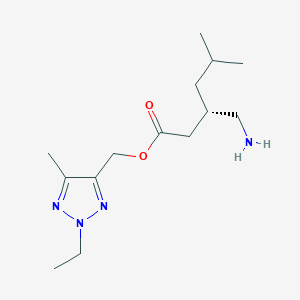![molecular formula C10H12FN5 B6978457 3-fluoro-N-[2-(2-methylimidazol-1-yl)ethyl]pyrazin-2-amine](/img/structure/B6978457.png)
3-fluoro-N-[2-(2-methylimidazol-1-yl)ethyl]pyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-[2-(2-methylimidazol-1-yl)ethyl]pyrazin-2-amine is a synthetic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a fluorine atom at the 3-position of the pyrazine ring and a 2-(2-methylimidazol-1-yl)ethyl substituent at the N-position. Pyrazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[2-(2-methylimidazol-1-yl)ethyl]pyrazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoropyrazine and 2-(2-methylimidazol-1-yl)ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts.
Reaction Steps: The key steps include the nucleophilic substitution of the fluorine atom on the pyrazine ring with the 2-(2-methylimidazol-1-yl)ethylamine group, followed by purification and isolation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-fluoro-N-[2-(2-methylimidazol-1-yl)ethyl]pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazine derivatives.
Substitution: The fluorine atom on the pyrazine ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
3-fluoro-N-[2-(2-methylimidazol-1-yl)ethyl]pyrazin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-fluoro-N-[2-(2-methylimidazol-1-yl)ethyl]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparación Con Compuestos Similares
Similar Compounds
3-fluoropyrazine: A simpler analog with only a fluorine atom on the pyrazine ring.
2-(2-methylimidazol-1-yl)ethylamine: The amine component of the compound.
N-substituted pyrazines: A broad class of compounds with various substituents on the pyrazine ring.
Uniqueness
3-fluoro-N-[2-(2-methylimidazol-1-yl)ethyl]pyrazin-2-amine is unique due to the combination of the fluorine atom and the 2-(2-methylimidazol-1-yl)ethyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and as a candidate for therapeutic applications.
Propiedades
IUPAC Name |
3-fluoro-N-[2-(2-methylimidazol-1-yl)ethyl]pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5/c1-8-12-4-6-16(8)7-5-15-10-9(11)13-2-3-14-10/h2-4,6H,5,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSXWYIKKCSCKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC2=NC=CN=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Potassium;2-[benzyl-[[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamoyl]amino]acetate](/img/structure/B6978379.png)
![Potassium;2-[[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamoyl-prop-2-enylamino]acetate](/img/structure/B6978385.png)
![Potassium;4-methyl-2-[methyl-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]amino]pentanoate](/img/structure/B6978393.png)
![potassium;2-[benzyl(1H-pyrazol-5-ylmethylcarbamoyl)amino]acetate](/img/structure/B6978395.png)
![potassium;2-[(4-fluorophenyl)methyl-[[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]carbamoyl]amino]acetate](/img/structure/B6978408.png)

![5-[1-(2-methylpropyl)pyrrolidin-3-yl]-2H-tetrazole](/img/structure/B6978439.png)


![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-8-thiabicyclo[3.2.1]octan-3-amine](/img/structure/B6978470.png)
![1-benzyl-3-methyl-N-[2-(6-methylpyrazin-2-yl)ethyl]piperidin-4-amine](/img/structure/B6978473.png)

![3-propan-2-yl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978480.png)
![5-Methoxy-2-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B6978486.png)
